Pyrimethanil

Beschreibung

Eigenschaften

IUPAC Name |

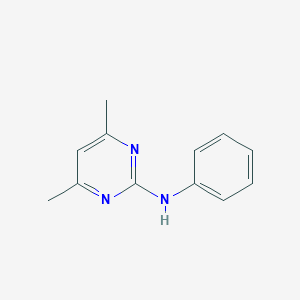

4,6-dimethyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIBICFPKPWGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034877 | |

| Record name | Pyrimethanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline], Solid | |

| Record name | Pyrimethanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C., In water, 0.121 g/l @ 25 °C., 121 mg/L @ 25 °C (exp) | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.15 g/cu cm @ 20 °C | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C | |

| Record name | Pyrimethanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

53112-28-0 | |

| Record name | Pyrimethanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53112-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimethanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimethanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4,6-dimethyl-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMETHANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IA5HP6C8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96.3 °C, 88 - 89 °C | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pyrimethanil's Mechanism of Action in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely utilized in agriculture to control a variety of fungal pathogens. Its primary mechanism of action involves the disruption of methionine biosynthesis, a critical pathway for fungal growth and development. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound exposure in susceptible fungi. It consolidates quantitative data on its efficacy, outlines key experimental protocols for its study, and visually represents the associated biochemical pathways and experimental workflows.

Primary Mechanism of Action: Inhibition of Methionine Biosynthesis

This compound's principal fungicidal activity stems from its ability to inhibit the biosynthesis of the essential amino acid, methionine.[1][2] This disruption interferes with protein synthesis and the secretion of hydrolytic enzymes necessary for the infection process in plant pathogenic fungi.[3][4] The key enzymes targeted by this compound within the methionine biosynthesis pathway are believed to be cystathionine β-lyase (CBL) and cystathionine γ-synthase (CGS).[5]

The inhibition of these enzymes leads to a depletion of methionine, which not only halts protein synthesis but also affects other metabolic processes reliant on methionine and its derivatives, such as S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular reactions.

Methionine Biosynthesis Pathway in Fungi

Fungi synthesize methionine through a series of enzymatic steps. The pathway relevant to this compound's action involves the conversion of cysteine to homocysteine, which is then methylated to form methionine.

Secondary Mechanism of Action: Inhibition of Cell Wall-Degrading Enzymes

In addition to its primary role in inhibiting methionine biosynthesis, this compound has been shown to have a secondary mode of action involving the inhibition of fungal cell wall-degrading enzymes.[2][5] These enzymes, such as cellulase and pectinase, are crucial for the initial stages of plant infection, as they break down the plant cell wall, allowing the fungus to penetrate and colonize the host tissue. By inhibiting these enzymes, this compound provides a protective barrier on the plant surface.[2]

Quantitative Data on this compound Efficacy

The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity, respectively. The following tables summarize the EC50 values of this compound against various fungal pathogens.

Table 1: EC50 Values of this compound Against Penicillium digitatum

| Isolate Type | Number of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |

| Sensitive | 127 | 0.137 ± 0.046 | 0.073 - 0.436 | [3][6][7] |

| Resistant Mutants | 12 | Not applicable | 69 to 3,421 (Resistance Factor) | [3][6] |

Table 2: EC50 Values of this compound Against Botrytis cinerea

| Source/Condition | Number of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |

| Stored Apples | 21 | 0.039 | Not specified | [8] |

| Strawberry Fields | Not specified | >5.0 (Resistant) | Not specified | [9] |

| Fruit and Vegetables | Not specified | 50 | Not specified | [10] |

| Stored Apples (Resistant) | 8 | >250 (MIC) | Not specified | [11] |

Table 3: EC50 Values of this compound Against Sclerotinia sclerotiorum

| Isolate Type | Number of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |

| Sensitive | Not specified | Not specified | 0.411 - 0.610 | [12][13] |

| Resistant Mutants | 4 | Not specified | 7.247 - 24.718 | [12][13] |

Experimental Protocols

Determination of EC50 for Mycelial Growth Inhibition

This protocol outlines the general procedure for determining the concentration of this compound that inhibits fungal mycelial growth by 50%.

Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Technical grade this compound

-

Appropriate solvent (e.g., acetone)

-

Sterile Petri dishes

-

Sterile cork borer

-

Incubator

-

Calipers or ruler

Procedure:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Media Amendment: Create a series of this compound concentrations in the molten PDA. A typical series might include 0, 0.01, 0.1, 1, 10, and 100 µg/mL. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

-

Plate Pouring: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing culture of the fungus and place it in the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. Use statistical software to perform a probit analysis or non-linear regression to determine the EC50 value.

Enzyme Inhibition Assay (General Protocol)

Principle: The activity of the target enzyme is measured in the presence and absence of this compound. A decrease in enzyme activity with increasing concentrations of the fungicide indicates inhibition.

Materials:

-

Purified cystathionine β-lyase or γ-synthase

-

Substrate for the enzyme (e.g., cystathionine)

-

This compound

-

Reaction buffer

-

Detection reagent (e.g., a chromogenic substrate that reacts with a product of the enzymatic reaction)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its substrate in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.

-

Reaction Setup: In a microplate or cuvette, combine the reaction buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

Initiation of Reaction: Add the substrate to each well/cuvette to start the reaction.

-

Measurement: Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer or microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot V0 against the inhibitor concentration to determine the IC50 value. Further kinetic analysis (e.g., Lineweaver-Burk plots) can be performed by varying both substrate and inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki).

Fungal Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol describes a general workflow for analyzing the expression of genes involved in methionine biosynthesis in response to this compound treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 4. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 7. Visualizing fungicide action: an in vivo tool for rapid validation of fungicides with target location HOG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Sensitivity and Resistance Mechanisms in Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Pyrimethanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely utilized in agriculture to control a variety of fungal pathogens, most notably Botrytis cinerea (gray mold) on fruits, vegetables, and ornamental crops.[1] Its primary mode of action involves the inhibition of methionine biosynthesis in fungi, thereby disrupting essential protein formation and cell division.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its fungicidal action.

Chemical and Physical Properties

This compound is an off-white to light beige crystalline powder.[4] A comprehensive summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)aniline | [4] |

| CAS Number | 53112-28-0 | [2][5] |

| Molecular Formula | C₁₂H₁₃N₃ | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][6] |

| Canonical SMILES | Cc1cc(nc(n1)Nc2ccccc2)C | [2] |

| InChI Key | ZLIBICFPKPWGIZ-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 96.3 °C | [1][2][6][7] | |

| Boiling Point | 362.8 ± 45.0 °C | at 760 mmHg | [6] |

| Density | 1.15 g/cm³ | at 20 °C | [2][6][7] |

| Vapor Pressure | 2.2 x 10⁻³ Pa (1.65 x 10⁻⁵ mmHg) | at 25 °C | [1][5][6] |

| Water Solubility | 0.121 g/L | at 25 °C, pH 6.1 | [1][5] |

| 0.160 g/L | at 20 °C, pH 4.2 | [5] | |

| 0.099 g/L | at 20 °C, pH 9.9 | [5] | |

| LogP (Octanol-Water Partition Coefficient) | 2.84 | at 25 °C | [1][5][6] |

| pKa (conjugate acid) | 3.52 | [1][6] | |

| Henry's Law Constant | 2.5 x 10⁻⁶ atm·m³/mol | Estimated | [6] |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Acetone | 389 | 20 | [1] |

| Ethyl Acetate | 617 | 20 | [1] |

| Methanol | 176 | 20 | [1] |

| Methylene Chloride | 1000 | 20 | [1] |

| n-Hexane | 23.7 | 20 | [1] |

| Toluene | 412 | 20 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and analytical quantification of this compound are outlined below.

Determination of Water Solubility (Column Elution Method)

This method is suitable for substances with low water solubility.

-

Preparation of the Column: A microcolumn is packed with a solid support material (e.g., glass beads or a carrier material).

-

Loading of the Test Substance: The solid support is coated with an excess of this compound. This can be achieved by dissolving the substance in a volatile solvent, applying it to the support, and evaporating the solvent.

-

Column Saturation: The loaded column is connected to a reservoir of water, and water is passed through the column at a low, constant flow rate.

-

Eluate Collection: The eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determination of Solubility: The water solubility is determined from the plateau of the concentration curve, where the concentration of this compound in the eluate becomes constant.

Determination of Octanol-Water Partition Coefficient (LogP) (Shake Flask Method)

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Dissolution of this compound: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: A measured volume of the this compound solution is placed in a flask with a measured volume of the other phase. The flask is securely sealed and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Concentration Measurement: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of P.[8]

Determination of pKa (Potentiometric Titration)

-

Preparation of the Sample Solution: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low) to a known concentration (e.g., 1 mM).[9]

-

Calibration: The pH meter is calibrated using standard buffers.[9]

-

Titration: The sample solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. The pH of the solution is recorded after each addition of the titrant.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.[9]

Analytical Method for this compound Residue Analysis (QuEChERS and UPLC-MS/MS)

This protocol describes a common method for the extraction and quantification of this compound residues in fruit and vegetable matrices.[5][6]

-

Sample Homogenization: A representative sample (e.g., 10-15 g) of the fruit or vegetable is homogenized.

-

Extraction: The homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. Extraction and partitioning are promoted by the addition of salts, typically anhydrous magnesium sulfate and sodium chloride.[10][11]

-

Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and anhydrous magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.[10]

-

Analysis by UPLC-MS/MS: The final cleaned-up extract is analyzed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This allows for highly selective and sensitive quantification of this compound.[5]

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of the essential amino acid methionine in susceptible fungi.[2][3][12][13] While the precise molecular target is still under investigation, evidence suggests that it may interfere with the function of enzymes in the methionine biosynthesis pathway, such as cystathionine γ-synthase (CGS) and cystathionine β-lyase (CBL).[1][2][14] The disruption of methionine synthesis leads to a deficiency in this crucial amino acid, which is vital for protein synthesis and cell division, ultimately inhibiting fungal growth and proliferation.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed inhibition of the methionine biosynthesis pathway by this compound.

Caption: QuEChERS experimental workflow for this compound residue analysis.

Caption: General experimental workflow for HPLC-UV analysis of this compound.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. mdpi.com [mdpi.com]

- 3. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Simultaneous determination of this compound, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. weber.hu [weber.hu]

- 7. Determination of this compound and kresoxim-methyl in green groceries by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. QuEChERS: Home [quechers.eu]

- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 12. Methods for determining the vapour pressure of active ingredients used in crop protection. IV. An improved thermogravimetric determination based on evaporation rate [agris.fao.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. researchgate.net [researchgate.net]

Synthesis pathways for Pyrimethanil and its derivatives

An in-depth technical guide on the synthesis of Pyrimethanil and its derivatives, designed for researchers, scientists, and drug development professionals. This document outlines the core synthetic pathways, provides detailed experimental protocols, and presents quantitative data in a structured format for comparative analysis.

Core Synthesis of this compound

The industrial synthesis of this compound, a widely used anilinopyrimidine fungicide, is primarily achieved through a two-step process. This method involves the initial formation of a guanidine salt from aniline, followed by a cyclization reaction with a 1,3-dicarbonyl compound.

A prevalent pathway involves the reaction of aniline with cyanamide in the presence of an acid to form an aniline guanidine salt, which is then cyclized with acetylacetone (2,4-pentanedione). A specific example from the patent literature details the formation of aniline guanidine carbonate, which then reacts with acetyl benzophenone to yield this compound.[1] This process is noted for its simplicity, high product content (over 99%), and high overall yield (over 96% based on aniline).[1]

An alternative and common laboratory-scale synthesis involves the aromatic nucleophilic substitution of a 2-halopyrimidine with aniline or its derivatives. For instance, 2-chloro-4,6-dimethylpyrimidine can be reacted with aniline, often under microwave irradiation to improve reaction times and yields.[2][3]

Synthesis of this compound via Aniline Guanidine Carbonate

This pathway is a robust method for large-scale production.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Aniline Guanidine Carbonate

Step 1: Preparation of Aniline Guanidine Carbonate

-

Aniline, hydrochloric acid, mono-cyanamide, and sodium carbonate are reacted in an addition and salification reaction to generate aniline guanidine carbonate.[1]

Step 2: Cyclization to form this compound

-

The synthesized aniline guanidine carbonate is reacted with acetyl benzophenone in a cyclization reaction to produce a crude this compound product.[1]

-

The crude product is then purified without separation by adding a mixed solvent of water and alcohol, followed by cooling, filtration, and drying to obtain the final this compound product.[1]

Quantitative Data: this compound Synthesis

| Parameter | Value | Reference |

| Final Product Purity | > 99% | [1] |

| Overall Yield (based on aniline) | > 96% | [1] |

| Reaction Time (Cyclization) | 6 hours (reflux) | [1] |

| Cyclization Temperature | 75 °C | [1] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into modifications of the N-phenyl group, substitutions on the pyrimidine ring, and grafting onto larger molecules.

N-Aryl Pyrimidine Derivatives via Nucleophilic Substitution

A versatile method for synthesizing a variety of N-aryl-2-aminopyrimidine derivatives is the nucleophilic aromatic substitution of a 2-chloro-pyrimidine with different substituted anilines. This approach allows for the introduction of a wide range of functional groups on the phenyl ring.

References

- 1. CN102746238A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Biological Activity Spectrum of Pyrimethanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethanil is a broad-spectrum, anilinopyrimidine fungicide widely utilized in agriculture to control a variety of fungal pathogens.[1][2] Its efficacy stems from a dual mechanism of action: the inhibition of methionine biosynthesis, an essential amino acid for protein synthesis and cell division, and the disruption of fungal enzymes required for plant tissue invasion.[3][4][5] This technical guide provides an in-depth examination of the biological activity of this compound, detailing its mechanism of action, target spectrum, and the molecular basis of fungal resistance. It further presents quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its molecular pathways and experimental workflows to support research and development efforts.

Introduction

First introduced to manage gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis), this compound has become a critical tool for protecting a wide range of crops, including fruits, vegetables, and ornamental plants.[2][6] It belongs to the anilinopyrimidine class of fungicides, which are known for their protective and curative properties.[7][8][9] this compound's primary mode of action is the disruption of methionine biosynthesis, which consequently halts protein formation and cell division in fungi.[1][3] Additionally, it has been shown to inhibit the secretion of cell wall-degrading enzymes that are crucial for the pathogen's ability to penetrate and colonize host plant tissues.[4] This dual-front attack makes it a potent tool in integrated pest management programs. However, as with many single-site fungicides, the emergence of resistance is a significant concern, necessitating a thorough understanding of its biochemical interactions to ensure its sustained effectiveness.[2][10]

Mechanism of Action

This compound's antifungal activity is primarily attributed to two distinct, yet complementary, mechanisms:

Inhibition of Methionine Biosynthesis

The most widely recognized mode of action for this compound is the inhibition of methionine biosynthesis.[4][11] Methionine is a vital amino acid, serving as a building block for proteins and a precursor for other essential metabolites. By blocking its production, this compound effectively arrests fungal growth and development.[1][3] The specific targets within this pathway are believed to be the enzymes cystathionine β-lyase (CBL) and, to a lesser extent, cystathionine γ-synthase (CGS).[11][12] Inhibition of these enzymes leads to a depletion of methionine and homocysteine, disrupting the fungal life cycle.[12] While this is the primary mechanism, studies have shown that in some fungi, like Penicillium digitatum, the inhibition of methionine production alone may not fully account for the observed toxicity, suggesting other mechanisms are also at play.[11]

Inhibition of Cell Wall-Degrading Enzyme Secretion

The second mechanism involves the inhibition of enzymes secreted by fungi to break down plant cell walls during infection.[5][13] To successfully invade a host, phytopathogenic fungi release a cocktail of hydrolytic enzymes, including polygalacturonase, cellulase, pectinase, and proteinases.[6][11] this compound has been shown to significantly reduce the activity of these enzymes.[6][11] For example, in B. cinerea, IC50 values for the reduction in polygalacturonase, cellulase, and proteinase activities were approximately 0.25 µM.[6] This action effectively blunts the pathogen's primary tools for invasion, preventing it from establishing an infection.[4][5]

Efficacy and Target Spectrum

This compound is effective against a broad spectrum of ascomycete and deuteromycete fungi. Its efficacy, often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), varies by target species and isolate sensitivity.

Quantitative Efficacy Data

The following table summarizes the reported EC50 values of this compound against various economically significant fungal pathogens.

| Fungal Species | Common Disease | EC50 Range (µg/mL) | Reference(s) |

| Botrytis cinerea | Gray Mold | < 0.1 to > 75 | [14] |

| Penicillium digitatum | Green Mold | 0.073 - 0.436 | [11][15] |

| Sclerotinia sclerotiorum | White Mold | 0.411 - 0.610 | [10] |

| Venturia inaequalis | Apple Scab | Baseline sensitivity varies | [16][17] |

Note: EC50 values can vary significantly between different fungal isolates, particularly with the development of resistance.

Spectrum of Activity

In addition to the species listed above, this compound demonstrates activity against a range of other pathogens including:

-

Alternaria spp.[4]

-

Cercospora spp.[3]

-

Cladosporium spp.[3]

-

Colletotrichum spp.[3]

-

Mycosphaerella spp.[3]

-

Penicillium expansum (Blue Mold)[18]

Fungal Resistance to this compound

The development of resistance to anilinopyrimidine fungicides is considered a moderate risk.[11] Resistance can emerge through various molecular mechanisms, which can lead to reduced efficacy in the field.

-

Target Site Mutations: The primary mechanism of resistance is often mutations in the genes encoding the target enzymes. For this compound, amino acid substitutions in cystathionine γ-synthase (CGS) and cystathionine β-lyase (CBL) have been associated with resistance in some fungal species.[10][11]

-

Gene Expression: In some resistant mutants of P. digitatum, no mutations were found in the CGS coding region. Instead, a reduction in the relative expression of the CGS1 and CGS2 genes was observed, suggesting alternative resistance pathways.[15]

-

Mitochondrial Functions: More recent findings suggest a link between resistance to anilinopyrimidine fungicides and mitochondrial functions, potentially involving ATP-binding cassette (ABC) transporters.

It is noteworthy that this compound-resistant mutants sometimes exhibit reduced pathogenicity or fitness compared to their sensitive parental isolates, a phenomenon known as a "fitness penalty".[10][11]

Experimental Protocols

Evaluating the efficacy and mechanism of action of this compound requires standardized laboratory procedures. Below are outlines of key experimental protocols.

In Vitro Fungicide Sensitivity Testing (Mycelial Growth Inhibition)

This protocol determines the EC50 value of a fungicide against a specific fungus.

Principle: The "poisoned food technique" is used, where the fungus is grown on a culture medium amended with varying concentrations of the fungicide. The inhibition of mycelial growth is measured relative to a control without the fungicide.[19][20]

Methodology:

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

-

Fungicide Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

-

Amended Plates: Add the required volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended agar into sterile Petri dishes.

-

Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 6 mm diameter) from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each amended PDA plate.[19]

-

Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark for a specified period (e.g., 3-7 days), or until the mycelium in the control plate has reached a specific diameter.[19]

-

Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value, which is the concentration of this compound that inhibits fungal growth by 50%.[19]

Enzyme Activity Assays

Principle: To quantify the inhibitory effect of this compound on specific hydrolytic enzymes, the fungus is cultured in a liquid medium, and the supernatant is assayed for enzyme activity in the presence and absence of the fungicide.

Methodology (General Outline):

-

Fungal Culture: Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) for a set period (e.g., 3 days) to allow for enzyme secretion.

-

Enzyme Collection: Separate the mycelium from the culture broth by filtration or centrifugation. The supernatant contains the secreted extracellular enzymes.

-

Assay Reaction: Prepare a reaction mixture containing a specific substrate for the enzyme of interest (e.g., carboxymethyl cellulose for cellulase, pectin for pectinase).

-

Inhibition Test: Add the culture supernatant (enzyme source) to the reaction mixture with and without various concentrations of this compound.

-

Incubation: Incubate the reaction under optimal conditions (temperature, pH) for a defined time.

-

Quantification: Stop the reaction and measure the product formed (e.g., reducing sugars for cellulase/pectinase activity) using a suitable method, such as spectrophotometry.

-

Calculation: Determine the enzyme activity and calculate the percentage of inhibition caused by this compound to derive an IC50 value.

Toxicological Profile and Environmental Fate

While highly effective against target fungi, a comprehensive overview requires consideration of this compound's effects on non-target organisms. It is generally considered to have low to moderate ecotoxicity.[2] Studies have shown it to be practically non-toxic to birds and mammals and virtually non-toxic to bees.[21] However, it can be toxic to some aquatic organisms, and its environmental risk may increase when mixed with other pesticides.[22][23] As an endocrine disruptor, it has also been shown to have potential impacts on the growth and development of aquatic life and mammals.[24] Therefore, adherence to recommended application rates and practices is crucial to minimize environmental impact.

Conclusion

This compound remains a valuable fungicide due to its broad spectrum of activity and dual mechanism of action that targets both essential metabolic pathways and the physical infection process in fungi. Its ability to inhibit methionine biosynthesis and the secretion of cell wall-degrading enzymes provides a robust defense against a wide array of plant pathogens. However, the emergence of resistant strains underscores the need for continued research into its molecular interactions and for the implementation of effective resistance management strategies. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working to understand and optimize the use of this important agricultural tool.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound TC - HEBEN [hb-p.com]

- 4. pomais.com [pomais.com]

- 5. fao.org [fao.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound (Ref: SN 100309) [sitem.herts.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Sensitivity and Resistance Mechanisms in Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro, in Vivo and in Field Sensitivity of Venturia inaequalis to Anilinopyrimidine Fungicides with Different Types of Scab Management and Degree of Control [scirp.org]

- 17. Sensitivity of Venturia inaequalis Populations to Anilinopyrimidine Fungicides and Their Contribution to Scab Management in New York - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of a Postharvest Treatment with this compound via Thermo-Nebulization in Controlling Storage Rots of Apples [mdpi.com]

- 19. Effect of Combining Wuyiencin and this compound on Controlling Grape Gray Mold and Delaying Resistance Development in Botrytis cinerea [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. apvma.gov.au [apvma.gov.au]

- 22. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 23. Aquatic ecotoxicity of the fungicide this compound: effect profile under optimal and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Review: Progress towards research on the toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrimethanil's Enigmatic Dance with Methionine Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethanil, a cornerstone of the anilinopyrimidine class of fungicides, has long been implicated in the disruption of methionine biosynthesis in pathogenic fungi.[1] This technical guide delves into the core of this interaction, consolidating current research on its mechanism of action, presenting quantitative data on its effects, and providing detailed experimental protocols for further investigation. While the inhibition of methionine synthesis remains a widely accepted mode of action, conflicting evidence suggests a more complex mechanism, potentially involving the secretion of cell wall-degrading enzymes.[2][3] This document aims to provide a comprehensive resource for researchers exploring the multifaceted effects of this compound.

The Fungal Methionine Biosynthesis Pathway: A Vital Target

Methionine, an essential amino acid, plays a pivotal role in fungal growth, development, and pathogenicity. Its biosynthesis is a multi-step enzymatic pathway, making it an attractive target for antifungal agents. In most fungi, the pathway proceeds as follows:

-

Aspartate is converted through a series of reactions to O-phosphohomoserine .

-

Cystathionine γ-synthase (CGS) catalyzes the condensation of O-phosphohomoserine and cysteine to form cystathionine .[4]

-

Cystathionine β-lyase (CBL) then cleaves cystathionine to produce homocysteine , pyruvate, and ammonia.[5]

-

Finally, methionine synthase catalyzes the methylation of homocysteine to yield methionine .

The enzymes CGS and CBL are considered the primary targets for anilinopyrimidine fungicides like this compound.[1][6]

This compound's Mechanism of Action: Inhibition and Controversy

The prevailing hypothesis for this compound's antifungal activity is its inhibition of methionine biosynthesis, specifically targeting CGS and CBL.[1] This disruption leads to a depletion of methionine, hindering protein synthesis and other essential metabolic processes. However, the evidence is not entirely conclusive.

Studies on Botrytis cinerea have shown that this compound can slightly inhibit CBL activity.[2] In contrast, research on Penicillium digitatum revealed only a partial reduction in methionine production even at concentrations that significantly inhibit mycelial growth, suggesting the existence of other mechanisms of action.[6] Furthermore, this compound has been shown to inhibit the secretion of extracellular enzymes, such as cellulase and pectinase, which are crucial for host penetration.[3][7]

Resistance to this compound has been linked to mutations in the CGS gene in some fungal species, but not in others, adding another layer of complexity to its mode of action.[2][6]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: In Vivo Efficacy of this compound against Fungal Pathogens

| Fungal Species | Parameter | Value | Reference |

| Penicillium digitatum | Mean EC50 | 0.137 ± 0.046 µg/mL | [6] |

| Penicillium digitatum | Minimum EC50 | 0.073 µg/mL | [6] |

| Penicillium digitatum | Maximum EC50 | 0.436 µg/mL | [6] |

Table 2: Inhibition of Methionine Biosynthesis and Related Enzymes by this compound

| Fungal Species | Parameter | This compound Concentration | % Inhibition | Reference |

| Penicillium digitatum | Methionine Production | 0.20 µg/mL | 21.6% | [6] |

| Botrytis cinerea | Cystathionine β-lyase (CBL) Activity | 0.1 mM | Slight Inhibition | [2] |

| Penicillium digitatum | Cellulase Activity | 0.20 µg/mL | 9.1% | [6] |

| Penicillium digitatum | Pectinase Activity | 0.20 µg/mL | 32.8% | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of this compound on methionine biosynthesis. These protocols are adapted from established methods and should be optimized for specific fungal species and laboratory conditions.

Fungal Culture and this compound Treatment

-

Culture Medium: Prepare Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) for fungal growth.

-

Inoculation: Inoculate the media with fungal spores or mycelial plugs.

-

This compound Treatment: Amend the media with varying concentrations of this compound (e.g., from 0.01 to 10 µg/mL). A stock solution of this compound can be prepared in a suitable solvent like acetone or DMSO. Ensure the final solvent concentration in the media is non-toxic to the fungus.

-

Incubation: Incubate the cultures at the optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 3-7 days).

-

Growth Assessment: Measure mycelial growth (colony diameter on agar) or dry weight (in broth) to determine the EC50 value.

In Vitro Enzyme Inhibition Assay (Adapted Protocol)

This protocol is a generalized procedure for assessing the direct inhibitory effect of this compound on CGS and CBL.

-

Enzyme Extraction:

-

Grow the fungus in PDB to a sufficient biomass.

-

Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

-

Grind the mycelia in liquid nitrogen and resuspend in extraction buffer containing protease inhibitors.

-

Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

-

-

Enzyme Assay:

-

For CBL: A coupled enzyme assay can be used.[8] The reaction mixture should contain the enzyme extract, L-cystathionine (substrate), and this compound at various concentrations. The production of pyruvate can be monitored spectrophotometrically by coupling it to the lactate dehydrogenase reaction and measuring the decrease in NADH absorbance at 340 nm.

-

For CGS: A colorimetric assay can be adapted.[4] The reaction mixture should contain the enzyme extract, O-phosphohomoserine and L-cysteine (substrates), and this compound. The reaction can be stopped, and the product, cystathionine, can be quantified.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% enzyme inhibition.

-

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[9][10]

-

Quantification of Methionine by HPLC (Adapted Protocol)

This protocol outlines the extraction and quantification of intracellular methionine from this compound-treated fungi.

-

Methionine Extraction:

-

Harvest and wash the fungal mycelia from control and this compound-treated cultures.

-

Lyophilize the mycelia and grind to a fine powder.

-

Extract amino acids using a suitable extraction solvent (e.g., 75% methanol: 25% water) with sonication or microwave-assisted extraction.[11]

-

Centrifuge the extract and filter the supernatant.

-

-

HPLC Analysis:

-

Use a reversed-phase C18 column.

-

Pre-column derivatization of amino acids with o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethylchloroformate (FMOC) for secondary amino acids is a common method for fluorescence detection.[12][13]

-

The mobile phase typically consists of a gradient of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detect the derivatized amino acids using a fluorescence detector.

-

Quantify methionine by comparing the peak area to a standard curve of known methionine concentrations.

-

Gene Expression Analysis by RT-qPCR (Adapted Protocol)

This protocol describes the analysis of CGS and CBL gene expression in response to this compound.

-

RNA Extraction:

-

Harvest fungal mycelia from control and this compound-treated cultures.

-

Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable method for fungi, such as a TRIzol-based method or a commercial kit.

-

-

cDNA Synthesis:

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design specific primers for the CGS and CBL genes, as well as for one or more stable reference genes (e.g., actin, GAPDH, or tubulin).[9]

-

Perform qPCR using a SYBR Green-based detection method.

-

The reaction mixture should contain cDNA, primers, and SYBR Green master mix.

-

Run the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes (CGS and CBL) using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[14]

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: Fungal Methionine Biosynthesis Pathway and Potential Inhibition by this compound.

Caption: Experimental Workflow for Investigating this compound's Effect.

Conclusion and Future Directions

The interaction between this compound and the fungal methionine biosynthesis pathway is a compelling area of study with implications for fungicide development and resistance management. While the inhibition of CGS and CBL is a plausible mechanism of action, the existing data suggests a more intricate picture. Future research should focus on:

-

Detailed kinetic studies with purified fungal CGS and CBL from various species to determine precise IC50 and Ki values for this compound.

-

Comprehensive metabolomic analyses to understand the broader metabolic impact of this compound treatment.

-

Proteomic studies to investigate the effect of this compound on protein secretion and identify other potential molecular targets.

A deeper understanding of this compound's multifaceted mode of action will be instrumental in developing more effective and durable antifungal strategies.

References

- 1. resistance.nzpps.org [resistance.nzpps.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of small molecule inhibitors of cystathionine gamma‐synthase with in planta activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystathionine beta-lyase - Wikipedia [en.wikipedia.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Mode of action of the anilino-pyrimidine fungicide this compound. 2. Effects on enzyme secretion in Botrytis cinerea | Semantic Scholar [semanticscholar.org]

- 8. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. lcms.cz [lcms.cz]

- 14. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]

An In-depth Technical Guide to the Discovery and Development of Anilinopyrimidine Fungicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anilinopyrimidine fungicides represent a significant class of agricultural chemicals vital for the management of a broad spectrum of fungal diseases in crops. Introduced in the 1990s, the primary commercialized active ingredients—cyprodinil, pyrimethanil, and mepanipyrim—have become essential tools for farmers worldwide. This technical guide provides a comprehensive overview of the discovery and development history of these fungicides, detailing their mechanism of action, synthesis, biological activity, and the evolution of fungal resistance. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of new fungicidal agents.

Introduction: The Emergence of Anilinopyrimidines

The anilinopyrimidine (AP) fungicides were introduced to the agrochemical market in the mid to late 1990s as a novel class of fungicides with a unique mode of action.[1][2] This new chemistry provided an effective solution for the control of a range of economically important plant pathogens, particularly Ascomycetes. The three principal active ingredients that have seen widespread commercial success are:

-

Cyprodinil: Developed by Ciba-Geigy (now Syngenta), it is a broad-spectrum foliar fungicide.[3]

-

This compound: Another key anilinopyrimidine, it is widely used for the control of grey mould and leaf scab.[4]

-

Mepanipyrim: This compound also targets a range of fungal pathogens, particularly Botrytis cinerea.[5]

These fungicides exhibit both protective and curative properties and are systemic, being absorbed by the leaves and translocated within the plant.[2] A key characteristic of the anilinopyrimidine class is the lack of cross-resistance with other existing fungicide groups, making them valuable in resistance management programs. However, cross-resistance among the different anilinopyrimidine fungicides has been observed.[2]

Discovery and Development Timeline

The development of anilinopyrimidine fungicides was the result of extensive research and lead optimization programs aimed at identifying novel chemical entities with potent and broad-spectrum antifungal activity.

While specific details of the initial lead discovery are proprietary, the subsequent development focused on modifying the substituents on the pyrimidine and aniline rings to enhance efficacy, broaden the spectrum of activity, and improve toxicological and environmental profiles. Structure-activity relationship (SAR) studies have been crucial in this process, leading to the identification of the optimal substitutions found in the commercialized products.[6][7]

Mechanism of Action

The mode of action of anilinopyrimidine fungicides has been a subject of considerable research and some debate. The Fungicide Resistance Action Committee (FRAC) classifies them in Group 9, with the proposed mechanism being the inhibition of methionine biosynthesis.[2]

Inhibition of Methionine Biosynthesis

The primary proposed mechanism is the disruption of the biosynthesis of the essential amino acid methionine.[8] This inhibition is believed to interfere with protein synthesis and subsequently halt cell division and growth.[8] Early studies suggested that the specific target within the methionine biosynthesis pathway could be the enzyme cystathionine β-lyase (CBL).[9][10]

However, subsequent enzymatic studies have yielded conflicting results, with some showing only minor or no direct inhibition of CBL by anilinopyrimidines at physiologically relevant concentrations.[9][10] Furthermore, sequencing of the CBL gene in resistant fungal strains has not consistently revealed mutations that would explain the resistance phenotype.[9] This has led to the hypothesis that the effect on methionine biosynthesis might be indirect or that other targets are involved.

Inhibition of Fungal Hydrolytic Enzyme Secretion

In addition to their effects on methionine biosynthesis, anilinopyrimidine fungicides have been shown to inhibit the secretion of fungal hydrolytic enzymes.[8][11] These enzymes, such as cellulases, pectinases, and proteases, are crucial for the breakdown of plant tissues, allowing the fungus to penetrate and colonize the host.[11][12] By inhibiting the secretion of these enzymes, anilinopyrimidines effectively block the infection process.[8]

Synthesis of Anilinopyrimidine Fungicides

The synthesis of anilinopyrimidine fungicides generally involves the construction of the core anilinopyrimidine scaffold followed by the introduction of specific substituents. The following sections provide an overview of the synthetic routes for the three main commercial products.

Synthesis of this compound

One common synthetic route to this compound involves the reaction of a substituted pyrimidine with aniline. For example, 4,6-dimethyl-2-methylsulfonylpyrimidine can be reacted with formanilide in the presence of hydrochloric acid to yield this compound.[13] Another method involves the reaction of aniline and cyanamide to form a guanidine intermediate, which is then cyclized with acetylacetone.[1][14]

Experimental Protocol: Synthesis of this compound via Guanidine Intermediate [1]

-

Guanidine Formation: Aniline and a 50% aqueous solution of cyanamide are charged into a reactor under a nitrogen atmosphere.

-

Acidification: 32% hydrochloric acid is added to adjust the pH to 2.5.

-

Heating: The reaction mixture is heated from 45°C to 95°C over a period of 2 hours, maintaining the pH at 2.5 by the addition of more hydrochloric acid as needed.

-

Cyclization: Acetylacetone is added to the reaction mixture at 80°C.

-

Neutralization and Phase Separation: A 50% sodium hydroxide solution is added to a pH of 7.9. After stirring for one hour, the lower aqueous phase is removed.

-

Purification: Excess acetylacetone is removed by distillation under reduced pressure. The residue is cooled to 80°C and isopropanol is added. The mixture is then gradually cooled to 0°C to induce crystallization.

-

Isolation: The product is collected by filtration, washed with isopropanol, and dried under vacuum at 70°C.

Synthesis of Cyprodinil

The synthesis of cyprodinil involves the preparation of a pyrimidine ring with cyclopropyl and methyl substituents, which is then coupled with aniline. This typically involves multi-step sequences starting from readily available precursors.[3]

Conceptual Synthetic Workflow for Cyprodinil

Synthesis of Mepanipyrim

The synthesis of mepanipyrim involves the reaction of a substituted pyrimidine with aniline. A common starting material is 2-amino-4,6-dimethylpyrimidine, which can be acylated to introduce the desired substituents.[15]

Conceptual Synthetic Workflow for Mepanipyrim

Biological Activity and Efficacy

Anilinopyrimidine fungicides are effective against a range of fungal pathogens. Their efficacy is typically quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

In Vitro Fungicidal Activity

The following tables summarize the in vitro activity of cyprodinil, this compound, and mepanipyrim against key plant pathogens.

Table 1: In Vitro Activity (EC50 in µg/mL) of Anilinopyrimidine Fungicides against Botrytis cinerea

| Fungicide | EC50 (µg/mL) | Reference |

| Cyprodinil | 0.03 - 5.97 | [16][17] |

| This compound | 0.03 - >50 | [18][19] |

| Mepanipyrim | Data not readily available in a comparable format |

Table 2: In Vitro Activity (EC50 in µg/mL) of Anilinopyrimidine Fungicides against Venturia inaequalis

| Fungicide | EC50 (µg/mL) | Reference |

| Cyprodinil | 5.04 - 83.7 | [20] |

| This compound | 0.12 - >500 | [20] |

| Mepanipyrim | Data not readily available in a comparable format |

Table 3: In Vitro Activity (EC50 in µg/mL) of Anilinopyrimidine Fungicides against Other Pathogens

| Fungicide | Pathogen | EC50 (µg/mL) | Reference |

| This compound | Sclerotinia sclerotiorum | 0.411 - 0.610 | [11] |

| This compound | Penicillium digitatum | 0.073 - 0.436 | [12][21] |

| Cyprodinil | Aspergillus flavus | <0.05 | [16] |

| This compound | Alternaria solani | <0.10 - 1.70 | [17] |

| Cyprodinil | Alternaria solani | <0.10 - 1.85 | [17] |

Note: EC50 values can vary significantly depending on the specific isolate, experimental conditions, and assay method.

Key Experimental Protocols

The development and evaluation of anilinopyrimidine fungicides rely on a set of standardized experimental protocols.

Mycelial Growth Inhibition Assay

This assay is used to determine the effect of a fungicide on the vegetative growth of a fungus.

Protocol: Mycelial Growth Inhibition Assay

-

Medium Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and amend it with a series of concentrations of the test fungicide. A solvent control (medium with the solvent used to dissolve the fungicide) and a negative control (medium only) should also be prepared.

-

Inoculation: Place a mycelial plug of a specific diameter, taken from the actively growing edge of a fungal culture, onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the negative control. The EC50 value can then be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration.

Spore Germination Assay

This assay assesses the ability of a fungicide to inhibit the germination of fungal spores, a critical early step in the infection process.

Protocol: Spore Germination Assay

-

Spore Suspension: Prepare a suspension of fungal spores in sterile distilled water or a suitable germination medium.

-

Treatment: Mix the spore suspension with a series of concentrations of the test fungicide. A solvent control and a negative control should be included.

-

Incubation: Place a drop of each treated spore suspension on a microscope slide or in the well of a microtiter plate and incubate in a humid chamber at an optimal temperature for germination.

-

Observation: After a defined incubation period, observe the spores under a microscope and count the number of germinated and non-germinated spores. A spore is typically considered germinated if the germ tube is at least as long as the spore itself.

-

Calculation: Calculate the percentage of spore germination inhibition for each fungicide concentration relative to the negative control. The EC50 or IC50 value can then be determined.

Enzyme Secretion Inhibition Assay

This assay measures the effect of a fungicide on the secretion of hydrolytic enzymes by the fungus.

Protocol: Assay for Pectinase and Cellulase Activity Inhibition [12]

-

Fungal Culture: Grow the target fungus in a liquid medium containing a carbon source that induces the secretion of the enzymes of interest (e.g., pectin for pectinase, cellulose for cellulase). The medium should be amended with different concentrations of the anilinopyrimidine fungicide.

-

Enzyme Extraction: After a suitable incubation period, separate the fungal mycelium from the culture filtrate by centrifugation or filtration. The culture filtrate contains the secreted enzymes.

-

Enzyme Assay:

-

Pectinase Activity: Mix the culture filtrate with a pectin solution and incubate. Measure the release of reducing sugars using a suitable method (e.g., dinitrosalicylic acid method).

-

Cellulase Activity: Mix the culture filtrate with a cellulose solution (e.g., carboxymethyl cellulose) and incubate. Measure the release of reducing sugars.

-

-

Calculation: Compare the enzyme activity in the fungicide-treated cultures to that in the control cultures to determine the percentage of inhibition of enzyme secretion.

Fungal Resistance

The development of resistance is a significant challenge for all site-specific fungicides, and anilinopyrimidines are no exception. Resistance to anilinopyrimidines has been reported in several important plant pathogens, including Botrytis cinerea and Venturia inaequalis.[2] The risk of resistance development is considered to be medium.[2]

Resistance management strategies are crucial to prolong the effective lifespan of these fungicides. These strategies typically involve:

-

Alternating with fungicides with different modes of action: This reduces the selection pressure for resistance to any single fungicide class.

-

Using mixtures of fungicides: Combining anilinopyrimidines with fungicides from other FRAC groups can delay the development of resistance.

-

Limiting the number of applications per season: This also helps to reduce selection pressure.

-

Adhering to recommended application rates: Using lower-than-recommended rates can select for partially resistant individuals in the fungal population.

Conclusion

The anilinopyrimidine fungicides have been a valuable addition to the arsenal of tools available for managing fungal diseases in agriculture for over two decades. Their unique mode of action, targeting both methionine biosynthesis and the secretion of fungal enzymes, has made them effective against a range of important pathogens. However, the emergence of resistance underscores the need for continued research into their precise molecular targets and for the implementation of robust resistance management strategies. A thorough understanding of the discovery, development, and biological properties of this important class of fungicides, as detailed in this guide, is essential for the development of the next generation of sustainable and effective crop protection solutions.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound (Ref: SN 100309) [sitem.herts.ac.uk]

- 3. Cyprodinil (Ref: CGA 219417) [sitem.herts.ac.uk]

- 4. This compound | C12H13N3 | CID 91650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mepanipyrim | C14H13N3 | CID 86296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Resistance Mechanisms of Anilinopyrimidine Fungicide this compound in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. scribd.com [scribd.com]

- 14. CN102746238A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. Mepanipyrim (Ref: KUF 6201) [sitem.herts.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. ndsu.edu [ndsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]

Spectroscopic data analysis of Pyrimethanil (NMR, IR, Mass Spec)

Introduction

Pyrimethanil, chemically known as 4,6-dimethyl-N-phenylpyrimidin-2-amine (C₁₂H₁₃N₃), is a broad-spectrum anilinopyrimidine fungicide.[1][2] It is widely utilized in agriculture to control diseases like grey mould on fruits, vegetables, and ornamental plants.[1] The mode of action involves the inhibition of methionine biosynthesis, an essential amino acid for fungi, thereby preventing the secretion of enzymes required for infection.[3][4] For researchers, scientists, and professionals in drug development and quality control, accurate identification and structural elucidation of such active ingredients are paramount. This guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

General Workflow for Spectroscopic Analysis

The structural elucidation of a compound like this compound follows a systematic workflow. This process begins with sample preparation, followed by data acquisition using various spectroscopic techniques. The resulting spectra are then individually interpreted and finally combined to confirm the overall molecular structure.

Caption: General workflow for spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural assignment of this compound.

¹H and ¹³C NMR Data

The following table summarizes the experimental chemical shifts for the protons and carbons in this compound. The assignments are based on one- and two-dimensional NMR experiments.[5]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignment |

| 1 | - | - | Phenyl Ring C-N |